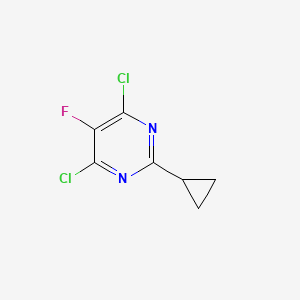

4,6-Dichloro-2-cyclopropyl-5-fluoropyrimidine

Description

4,6-Dichloro-2-cyclopropyl-5-fluoropyrimidine (CAS: 617716-22-0) is a halogenated pyrimidine derivative with the molecular formula C₇H₅Cl₂FN₂ and a molecular weight of 207.04 g/mol . Its structure features chlorine atoms at positions 4 and 6, a cyclopropyl group at position 2, and a fluorine atom at position 4. This compound is commercially available with a purity of ≥95% and is utilized as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and antiviral agents . The cyclopropyl substituent contributes to steric and electronic modulation, while the fluorine atom enhances metabolic stability and binding affinity in drug candidates .

Properties

IUPAC Name |

4,6-dichloro-2-cyclopropyl-5-fluoropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2FN2/c8-5-4(10)6(9)12-7(11-5)3-1-2-3/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWEYDOPVUWBPGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=C(C(=N2)Cl)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination Using Phosphorus Oxychloride (POCl3)

- Process : 4,6-dihydroxy-5-fluoropyrimidine is reacted with POCl3, often in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

- Solvents : Nitrobenzene, chlorobenzene, toluene, or dichloroethane are commonly used.

- Conditions : Reflux temperatures with reaction times ranging from 4 to 8 hours.

- Yields and Purity : Yields typically exceed 80%, with product purity above 97% by HPLC analysis.

- Advantages : Use of nitrobenzene as solvent allows catalyst-free chlorination with high yield and low by-products. The process avoids complicated distillation and allows recycling of solvents and catalysts.

Chlorination Using Phosgene with Quaternary Ammonium or Phosphonium Salts

- Process : 4,6-dihydroxy-5-fluoropyrimidine is reacted with phosgene in the presence of phase transfer catalysts.

- Catalysts : Quaternary ammonium or phosphonium salts facilitate chlorination.

- Challenges : Formation of carcinogenic intermediates with dimethylformamide as catalyst solvent; thus, this method is less favored industrially.

- Yields : Improved yields and shorter reaction times compared to older methods, but with safety concerns.

Chlorination Using Phosphorus Trichloride (PCl3) and Chlorine Gas

- Process : A mixture of POCl3 and PCl3 is used under reflux with chlorine gas to convert hydroxyl groups to chloro substituents.

- Conditions : Reflux for 4 hours or more.

- Yields : High yields (above 80%) with purity around 97% are reported.

- By-products : Minimal, with post-reaction distillation to separate POCl3 for reuse.

Introduction of the Cyclopropyl Group at the 2-Position

While the chlorination methods focus on the 4,6-positions, the 2-cyclopropyl substitution is typically introduced at an earlier stage or via nucleophilic substitution on a suitable 2-halopyrimidine intermediate.

- Method : Reaction of 4,6-dichloro-5-fluoropyrimidine with cyclopropyl nucleophiles (e.g., cyclopropyl lithium or cyclopropyl magnesium halides) under controlled conditions.

- Conditions : Low temperatures to avoid side reactions, often in inert solvents like tetrahydrofuran (THF).

- Yields : Generally good, though specific data for this step is less detailed in the available patents and literature.

- Purification : Crystallization or chromatographic methods to isolate the pure this compound.

Representative Preparation Data Table

| Step | Reactants & Conditions | Solvent(s) | Catalyst(s) | Temperature & Time | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | 4,6-Dihydroxy-5-fluoropyrimidine + POCl3 | Nitrobenzene | DMAP or none | Reflux, 4-8 h | 80-95 | >97 | Nitrobenzene allows catalyst-free |

| 2 | Chlorination with PCl3 + Cl2 | POCl3 | None | Reflux, 4 h | ~82 | 97.3 | POCl3 recycled |

| 3 | Introduction of cyclopropyl group via nucleophilic attack | THF or inert | None | Low temp, controlled | Not specified | High | Requires inert atmosphere |

Research Findings and Industrial Relevance

- The process using POCl3 in nitrobenzene with DMAP catalyst is favored industrially due to high yield, purity, and ease of product isolation by distillation. The solvent and catalyst can be recycled, reducing waste and cost.

- Chlorination methods using PCl3 and chlorine gas provide high purity but require careful handling of chlorine and control of reaction conditions.

- Methods involving phosgene are effective but less desirable due to toxic intermediates and safety concerns.

- The cyclopropyl substitution step, while critical, is less documented but typically involves nucleophilic substitution on halogenated pyrimidine intermediates under controlled conditions.

- Overall, the synthetic route balances yield, purity, safety, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichloro-2-cyclopropyl-5-fluoropyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under basic conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced using appropriate reagents, leading to the formation of different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

Oxidation Reactions: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 4-amino-6-chloro-2-cyclopropyl-5-fluoropyrimidine .

Scientific Research Applications

Chemistry

4,6-Dichloro-2-cyclopropyl-5-fluoropyrimidine serves as a vital building block in organic synthesis. Its unique structure allows for the development of more complex organic molecules through various synthetic routes. It is particularly useful in:

- Synthesis of Pyrimidine Derivatives : It acts as an intermediate in the synthesis of other pyrimidine-based compounds.

- Reagent in Chemical Reactions : The compound can participate in nucleophilic substitution reactions due to its halogen substituents.

Biological Research

The compound is extensively studied for its potential biological activities, notably:

-

Antimicrobial Properties : Research indicates that it exhibits significant antimicrobial activity against various pathogens.

Pathogen Minimum Inhibitory Concentration (MIC) E. coli 15 µg/mL S. aureus 10 µg/mL C. albicans 20 µg/mL -

Anticancer Activity : Studies have shown that it can induce apoptosis in cancer cell lines through mechanisms such as DNA damage and cell cycle arrest.

Study Cell Line IC50 (µM) Mechanism MDA-MB-361 (breast cancer) 10.5 DNA synthesis inhibition HCT116 (colon cancer) 8.3 Induction of apoptosis A549 (lung cancer) 12.0 Cell cycle arrest

Medicinal Chemistry

In medicinal chemistry, this compound is being explored as a pharmaceutical intermediate for developing new drugs targeting various diseases:

- Cancer Therapies : Its mechanism of action includes inhibiting enzymes involved in DNA synthesis, making it a candidate for cancer treatment.

- Gene Therapy Applications : It has been evaluated for enhancing the cytotoxic effects of prodrugs when used with specific gene delivery systems targeting tumor cells.

Industrial Applications

This compound is also utilized in industrial applications, particularly in:

- Agrochemicals : It serves as an intermediate for synthesizing crop protection agents.

- Chemical Manufacturing : Its unique properties make it suitable for producing various industrial chemicals.

Case Studies

Several case studies illustrate the practical applications of this compound:

- Cancer Treatment Study : A study published in Cancer Research demonstrated that administering this compound in combination with radiation therapy significantly reduced tumor size in xenograft models of breast cancer.

- Gene Therapy Applications : Investigations into gene-directed enzyme prodrug therapy (GDEPT) revealed that this compound could enhance the cytotoxic effects of prodrugs like ganciclovir when used alongside specific gene delivery systems targeting tumor cells.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-cyclopropyl-5-fluoropyrimidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with DNA synthesis, leading to its biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

The following table and analysis highlight key differences between 4,6-dichloro-2-cyclopropyl-5-fluoropyrimidine and structurally analogous compounds:

Key Structural and Functional Differences

Substituent Effects: Cyclopropyl vs. Neopentyl/Alkyl Groups: The cyclopropyl group in the target compound introduces ring strain and moderate steric hindrance, favoring interactions with planar binding pockets in enzymes. Fluorine vs. Methoxy/Amino Groups: The electron-withdrawing fluorine atom at position 5 enhances electrophilicity, making the compound reactive toward nucleophilic substitution. Methoxy (OCH₃) or amino (NH₂) groups in analogs like CAS 145783-14-8 and 39906-04-2 increase polarity and hydrogen-bonding capacity, altering solubility and biological activity .

Synthetic Accessibility :

- The target compound’s synthesis involves chlorination and cyclopropane functionalization, achieving ≥95% purity . Comparatively, 4,6-dichloro-5-(4-fluorophenyl)-2-neopentylpyrimidine requires multi-step coupling reactions for the aryl and neopentyl groups, reducing yield efficiency .

Applications :

- The fluorine and cyclopropyl combination in the target compound is advantageous in kinase inhibitor design (e.g., JAK/STAT inhibitors). In contrast, sulfur-containing analogs like CAS 145783-15-9 are precursors to antiplatelet agents (ticlopidine derivatives) .

Research Findings and Implications

- Electronic Effects : Fluorine’s electronegativity in the target compound lowers the electron density at position 5, facilitating displacement reactions with amines or alcohols. This contrasts with the electron-donating methoxy group in CAS 145783-14-8, which stabilizes the pyrimidine ring but reduces reactivity .

- Crystallographic Data : The crystal structure of 4,6-dichloro-5-methoxypyrimidine (CAS 145783-14-8) reveals Cl···N interactions (3.09–3.10 Å), stabilizing its lattice. The target compound’s fluorine may weaken such interactions due to smaller atomic size, impacting solid-state stability .

- Biological Performance : The cyclopropyl group’s rigidity in the target compound may reduce metabolic degradation compared to linear alkyl chains in analogs like CAS 39906-04-2, enhancing pharmacokinetic profiles .

Biological Activity

Overview

4,6-Dichloro-2-cyclopropyl-5-fluoropyrimidine (CAS No. 617716-22-0) is a fluorinated pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structure, characterized by the presence of a cyclopropyl group and halogen substitutions, influences its reactivity and interaction with biological targets.

- Molecular Formula : C7H5Cl2FN2

- Molecular Weight : 195.03 g/mol

- Structure : The compound features a pyrimidine ring substituted at the 4 and 6 positions with chlorine atoms and at the 5 position with a fluorine atom, along with a cyclopropyl group at the 2 position.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interfere with nucleic acid synthesis. This mechanism is crucial for its applications in cancer therapy and as an antimicrobial agent. Here are some key points regarding its mechanism:

- Enzyme Inhibition : The compound may inhibit enzymes involved in DNA synthesis, which is essential for cell proliferation. This property is particularly relevant in cancer cells where rapid division occurs.

- Antimicrobial Activity : Its structural features allow it to disrupt bacterial cell wall synthesis or function as an antimetabolite, mimicking natural substrates required for bacterial growth.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving DNA damage and cell cycle arrest.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MDA-MB-361 (breast cancer) | 10.5 | DNA synthesis inhibition | |

| HCT116 (colon cancer) | 8.3 | Induction of apoptosis | |

| A549 (lung cancer) | 12.0 | Cell cycle arrest |

Antimicrobial Properties

The compound also demonstrates antimicrobial activity against several pathogens, including bacteria and fungi. Its efficacy varies depending on the organism and concentration used.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 15 µg/mL |

| S. aureus | 10 µg/mL |

| C. albicans | 20 µg/mL |

Case Studies

- Cancer Treatment : A study published in Cancer Research investigated the effects of this compound on xenograft models of breast cancer. Results showed a significant reduction in tumor size when administered in combination with radiation therapy, suggesting a synergistic effect that enhances therapeutic outcomes.

- Gene Therapy Applications : In gene-directed enzyme prodrug therapy (GDEPT), this compound was evaluated for its potential to enhance the cytotoxic effects of prodrugs like ganciclovir when used in conjunction with specific gene delivery systems targeting tumor cells.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied; however, preliminary data suggest:

- Absorption : Likely occurs via passive diffusion due to moderate lipophilicity.

- Distribution : The compound may distribute throughout various tissues, although specific distribution patterns remain unclear.

- Metabolism : Expected to undergo hydrolysis and other metabolic processes leading to active or inactive metabolites.

- Excretion : Primarily eliminated through renal pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,6-dichloro-2-cyclopropyl-5-fluoropyrimidine, and how can reaction conditions be optimized for yield?

- Methodology : A common approach involves halogenation and cyclopropane functionalization. For example, chlorination at the 4- and 6-positions of pyrimidine can be achieved using POCl₃ or PCl₅ under reflux. The cyclopropyl group is typically introduced via nucleophilic substitution with cyclopropylmagnesium bromide, requiring inert conditions (argon/nitrogen atmosphere) and low temperatures (−20°C to 0°C) to minimize side reactions . Yield optimization may involve varying stoichiometry (e.g., 1.2–1.5 equivalents of cyclopropyl reagent) and monitoring reaction progress via TLC or HPLC.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of analytical techniques:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm cyclopropyl protons (δ ~0.5–1.5 ppm) and fluorine coupling patterns.

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with Cl/F atoms.

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal diffraction can resolve substituent positions and bond angles .

- HPLC-Purity : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (70:30 v/v) to assess purity >95% .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for synthesis steps involving volatile reagents (e.g., POCl₃).

- Waste Disposal : Separate halogenated waste (chlorine/fluorine byproducts) and store in designated containers for professional disposal .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb liquid spills using vermiculite .

Advanced Research Questions

Q. How do electronic effects of substituents (Cl, F, cyclopropyl) influence the reactivity of this pyrimidine derivative in cross-coupling reactions?

- Methodology :

- Computational Studies : Perform DFT calculations (e.g., Gaussian 09) to map electron density distributions. Chlorine at C4/C6 acts as an electron-withdrawing group, activating the ring for Suzuki-Miyaura couplings, while the cyclopropyl group introduces steric hindrance .

- Experimental Validation : Compare reaction rates using aryl boronic acids with varying electronic profiles (e.g., p-NO₂ vs. p-OMe substituents) under Pd(PPh₃)₄ catalysis .

Q. What strategies resolve contradictions in reported solubility data for this compound in polar vs. nonpolar solvents?

- Methodology :

- Solubility Screening : Use a high-throughput platform (e.g., Crystal16) to test solvents (DMSO, THF, ethyl acetate) at 25–60°C. Note discrepancies due to polymorphic forms or hydrate formation.

- Thermodynamic Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to correlate solubility with solvent polarity. For example, DMSO (δP = 12.6) may show higher solubility than THF (δP = 5.7) due to stronger dipole interactions .

Q. How can researchers mitigate decomposition during long-term storage of this compound?

- Methodology :

- Stability Studies : Store samples under argon at −20°C and monitor degradation via LC-MS over 6–12 months. Hydrolytic decomposition (e.g., loss of Cl/F) is common; adding molecular sieves (3Å) to vials reduces moisture-induced breakdown .

- Stabilizers : Test antioxidants (e.g., BHT at 0.1% w/w) to inhibit radical-mediated degradation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.